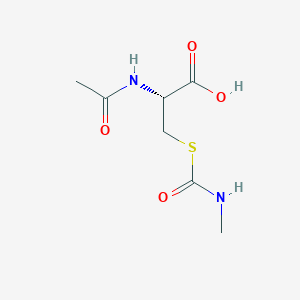

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Description

AMCC is a N-acyl-amino acid.

Structure

2D Structure

Properties

CAS No. |

103974-29-4 |

|---|---|

Molecular Formula |

C7H12N2O4S |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m1/s1 |

InChI Key |

MXRPNYMMDLFYDL-RXMQYKEDSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=O)NC)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC(=O)NC)C(=O)O |

Other CAS No. |

103974-29-4 |

Synonyms |

N-acetyl-S-(N-methylcarbamoyl)cysteine N-AMCC S-(N-methylcarbamoyl)-N-acetylcysteine SNMCN-acetylcysteine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, a molecule of interest in metabolic and toxicological studies. Known as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), this compound is a notable metabolite. This guide outlines a probable synthetic pathway, a proposed experimental protocol, and relevant physicochemical data. The synthesis is predicated on the nucleophilic addition of N-acetylcysteine (NAC) to methyl isocyanate. While specific experimental data for this exact synthesis are not extensively published, this guide leverages established methodologies for analogous thiol-isocyanate reactions to provide a robust theoretical framework for its preparation.

Introduction

This compound, or N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), is the S-conjugate of methyl isocyanate with N-acetylcysteine. Its significance primarily lies in its role as a biomarker for exposure to isocyanates and certain pharmaceutical compounds.[1] Understanding its synthesis is crucial for producing analytical standards and for further investigation into its biological properties. The core of its synthesis involves the formation of a thiocarbamate linkage through the reaction of a thiol with an isocyanate.

Physicochemical Data

The following table summarizes the computed physicochemical properties of this compound, sourced from the PubChem database.[2]

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O₄S |

| Molecular Weight | 220.25 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid |

| CAS Number | 103974-29-4 |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 220.05177804 Da |

| Monoisotopic Mass | 220.05177804 Da |

| Topological Polar Surface Area | 121 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 244 |

Proposed Synthesis Pathway

The most direct and plausible pathway for the synthesis of this compound is the reaction of N-acetylcysteine (NAC) with methyl isocyanate. This reaction is an example of a thiol-isocyanate "click" reaction, which is known for its high efficiency and mild reaction conditions.[3]

Proposed Experimental Protocol

Disclaimer: The following is a proposed experimental protocol based on general procedures for thiol-isocyanate reactions and the synthesis of analogous compounds.[4] Researchers should conduct their own risk assessment and optimization.

Materials:

-

N-Acetylcysteine (NAC)

-

Methyl isocyanate

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Tertiary amine catalyst (e.g., Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU))

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-acetylcysteine (1.0 eq) in the chosen anhydrous aprotic solvent.

-

Addition of Reactant: To the stirring solution, add methyl isocyanate (1.0-1.1 eq) dropwise at room temperature.

-

Catalysis: Add a catalytic amount of a tertiary amine base (e.g., 1-5 mol% of TEA or DBU) to the reaction mixture. The thiol-isocyanate reaction is often rapid, and an exotherm may be observed.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by infrared spectroscopy, observing the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

-

Work-up: Upon completion of the reaction, the solvent can be removed under reduced pressure. The crude product can then be purified.

-

Purification: Purification can be achieved by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Proposed Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The basic catalyst deprotonates the thiol group of N-acetylcysteine, forming a more nucleophilic thiolate. The thiolate then attacks the electrophilic carbon of the isocyanate group, followed by protonation of the nitrogen to yield the final thiocarbamate product.[5]

Biological Significance and Workflow

This compound is a metabolite of N-acetylcysteine and can be formed in vivo following exposure to methyl isocyanate. N-acetylcysteine is a well-known antioxidant and a precursor to glutathione.[6] The formation of AMCC is part of a detoxification pathway.

Conclusion

References

- 1. Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyl-S-(N-methylcarbamoyl)cysteine | C7H12N2O4S | CID 108218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Interfacial thiol–isocyanate reactions for functional nanocarriers: a facile route towards tunable morphologies and hydrophilic payload encapsulation ... - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05258K [pubs.rsc.org]

- 6. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2R)-2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, also known as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), is a derivative of the widely studied N-acetylcysteine (NAC). As a member of the N-acyl-amino acid family, its structure suggests potential roles in various biological pathways, particularly those involving oxidative stress and detoxification, similar to other NAC derivatives. This technical guide provides a comprehensive overview of the available scientific information regarding AMCC, including its chemical identity, analytical methodologies for its detection, and the broader context of the biological activities of related N-acetylcysteine compounds.

IUPAC Name and Chemical Structure

The precise chemical identity of a compound is fundamental for all research and development activities.

IUPAC Name: (2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid[1]

Synonyms: N-acetyl-S-(N-methylcarbamoyl)cysteine, AMCC, S-(N-Methylcarbamoyl)-N-acetylcysteine[1]

Chemical Structure:

Caption: 2D structure of (2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid.

Physicochemical Properties

A summary of the computed physicochemical properties for AMCC is provided in Table 1. This data is essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₄S | PubChem[1] |

| Molecular Weight | 220.25 g/mol | PubChem[1] |

| XLogP3 | -0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 220.05177804 Da | PubChem[1] |

| Topological Polar Surface Area | 121 Ų | PubChem[1] |

Table 1: Computed Physicochemical Properties of AMCC.

Experimental Protocols: Quantitative Analysis

A validated method for the determination of AMCC in urine has been developed using gas chromatography-mass spectrometry (GC-MS). This method is crucial for studying the metabolism and excretion of this compound.

GC-MS Method for Determination of AMCC in Urine

This protocol details the sample preparation and analytical conditions for the quantification of AMCC.[2]

4.1.1. Sample Preparation

-

Internal Standard Addition: To a urine sample, add N,N-Dimethylpropionic acid amide (DMPA) as an internal standard.

-

Liquid-Liquid Extraction (LLE): Perform two consecutive LLE steps to isolate the analyte and internal standard from the bulk urine matrix.

-

Solid Phase Extraction (SPE): Utilize a cation-exchange resin for further purification and separation of AMCC from other urinary components.

-

Derivatization: Convert AMCC to ethyl-N-methylcarbamate (EMC) by adding anhydrous potassium carbonate (K₂CO₃) and ethanol. This step is necessary to improve the volatility and chromatographic behavior of the analyte for GC-MS analysis.

4.1.2. GC-MS Analysis

-

Gas Chromatograph: Equipped with a suitable capillary column for the separation of EMC.

-

Mass Spectrometer: Operated in a specific ion monitoring (SIM) mode for the sensitive and selective detection of the target analyte and internal standard.

-

Quantification: The concentration of AMCC in the original urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

4.1.3. Method Validation

The reliability of this analytical method has been established through detailed validation.[2]

| Validation Parameter | Result |

| Within-series imprecision (RSD) | 10.9% - 14.3% |

| Between-day imprecision (RSD) | 11.3% - 14.8% |

| Mean Recovery | 79.2% - 85.6% |

| Limit of Detection (LOD) | 30 µg L⁻¹ |

Table 2: Validation data for the GC-MS method for AMCC determination.

Caption: Experimental workflow for the GC-MS determination of AMCC in urine.

Biological Activity and Context

While specific biological activity data for AMCC is limited, its structural relationship to N-acetylcysteine (NAC) provides a framework for potential biological roles. NAC is a well-documented antioxidant and a precursor to the intracellular antioxidant glutathione.

Potential Biological Relevance of AMCC

AMCC has been identified as a degradation product of N-methylcarbamoylated glutathione, suggesting its formation through metabolic pathways involving carbamoylation, a reaction that can occur after exposure to certain environmental or industrial compounds.[2] Its presence in the general population, as detected in urine samples, indicates a potential for physiological formation.[2]

Broader Context: N-Acetylcysteine Derivatives

Research into NAC and its derivatives has revealed a wide range of biological activities, which may be relevant for understanding the potential functions of AMCC.

-

Antioxidant Activity: NAC derivatives act as direct scavengers of reactive oxygen species (ROS) and replenish intracellular glutathione levels, a key component of the cellular antioxidant defense system.

-

Anti-inflammatory Effects: NAC can inhibit the activation of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[3]

-

Mucolytic Properties: The free thiol group in NAC can break disulfide bonds in mucoproteins, reducing the viscosity of mucus.

Caption: Conceptual overview of the anti-inflammatory action of NAC derivatives via NF-κB pathway inhibition.

Conclusion

(2R)-2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid (AMCC) is a structurally defined derivative of N-acetylcysteine. While in-depth biological studies on AMCC are currently limited, a robust analytical method for its quantification in biological matrices exists, providing a critical tool for future research. The well-established antioxidant and anti-inflammatory properties of the broader class of NAC derivatives suggest promising avenues for the investigation of AMCC's biological functions and potential therapeutic applications. Further research is warranted to elucidate the specific signaling pathways modulated by AMCC and to determine its pharmacological profile.

References

- 1. N-acetyl-S-(N-methylcarbamoyl)cysteine | C7H12N2O4S | CID 108218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 3. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid CAS number and database information

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid, a molecule of significant interest in the field of pharmacology and drug development. While the initial query referenced "2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid," extensive database analysis has identified the correct and extensively documented compound as 2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid , also known by its synonym, N-acetyl-S-(N-allylthiocarbamoyl)-l-cysteine (NAC-AITC) . This document will focus on this compound, providing detailed information on its chemical identity, properties, synthesis, and biological activities.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of isothiocyanate metabolites and related compounds.

Chemical Identity and Database Information

The compound is registered under the CAS number 87321-45-7 .[1] It is a derivative of N-acetylcysteine and allyl isothiocyanate, the latter being a well-known compound found in cruciferous vegetables.

Nomenclature and Identifiers

| Identifier Type | Value |

| CAS Number | 87321-45-7 |

| IUPAC Name | (2R)-2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid |

| Synonyms | N-acetyl-S-(N-allylthiocarbamoyl)-l-cysteine, NAC-AITC, Ac-ATC-Cys |

| PubChem CID | 20833799 |

| ChEBI ID | 176439 |

| InChI Key | DJFUZUUKZXAXBZ-ZETCQYMHSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H14N2O3S2 | PubChem |

| Molecular Weight | 262.4 g/mol | PubChem |

| XLogP3 | 0.7 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 262.04458466 Da | PubChem |

| Monoisotopic Mass | 262.04458466 Da | PubChem |

| Topological Polar Surface Area | 136 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

Synthesis and Formation

Metabolic Formation

NAC-AITC is a major metabolite of allyl isothiocyanate (AITC), a compound found in plants of the Brassicaceae family, such as mustard and wasabi. In vivo, AITC is primarily metabolized through the mercapturic acid pathway. This involves the conjugation of AITC with glutathione (GSH), followed by enzymatic degradation to a cysteine conjugate, which is then N-acetylated to form NAC-AITC and subsequently excreted.

Experimental Protocol: Chemical Synthesis

A targeted experimental protocol for the synthesis of NAC-AITC can be adapted from the established reaction of isothiocyanates with N-acetyl-l-cysteine (NAC). The reaction proceeds via a nucleophilic addition of the thiol group of NAC to the electrophilic carbon of the isothiocyanate group of AITC.

Materials:

-

N-acetyl-l-cysteine (NAC)

-

Allyl isothiocyanate (AITC)

-

Methanol (anhydrous)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a round bottom flask, dissolve N-acetyl-l-cysteine (1.2 equivalents) in anhydrous methanol under a nitrogen atmosphere.

-

To the stirring solution, add allyl isothiocyanate (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and allow it to stir under reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid.

Biological Activity and Mechanism of Action

Anti-malarial Activity

NAC-AITC has demonstrated significant anti-malarial activity. In a study, it was shown to be effective against the blood stage of Plasmodium falciparum in vitro.

| Parameter | Value | Organism |

| IC50 | 12.6 µM | Plasmodium falciparum |

This finding is particularly noteworthy as NAC-AITC is a metabolite of a dietary compound, suggesting that consumption of AITC-containing foods could have a prophylactic effect against malaria. The study also found that after oral administration of AITC to mice, NAC-AITC was detected in the serum, while AITC itself was not, indicating that the metabolite is the active anti-malarial agent in vivo.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism of NAC-AITC's anti-malarial activity is still under investigation. However, insights can be drawn from the known biological effects of its parent compound, AITC. AITC is known to modulate several key signaling pathways involved in inflammation and cellular metabolism. It is plausible that NAC-AITC exerts its effects through similar pathways.

Sirt1/AMPK Pathway: AITC has been shown to activate Sirtuin 1 (Sirt1) and AMP-activated protein kinase (AMPK), which are crucial regulators of cellular energy homeostasis and lipid metabolism. Activation of this pathway generally leads to a reduction in lipid accumulation and an increase in fatty acid oxidation.

NF-κB Signaling Pathway: AITC can attenuate the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By inhibiting NF-κB, AITC can reduce the production of pro-inflammatory cytokines.

Given that malaria infection is associated with significant metabolic and inflammatory responses in the host, the modulation of these pathways by NAC-AITC could contribute to its anti-malarial effects.

Conclusion

2-Acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid (NAC-AITC) is a promising bioactive molecule with demonstrated anti-malarial activity. As a key metabolite of dietary allyl isothiocyanate, it represents an important link between nutrition and disease prevention. The information provided in this technical guide, including its chemical properties, synthesis, and potential mechanisms of action, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the specific molecular targets and signaling pathways of NAC-AITC is warranted to fully elucidate its therapeutic potential.

References

No Information Available on the Theoretical Mechanism of Action for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

A comprehensive search of scientific databases and literature has revealed no available information on the theoretical mechanism of action, biochemical properties, or biological activities of the specific compound 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid.

While literature exists for structurally related compounds and the broader class of propanoic acid derivatives, this information cannot be reliably extrapolated to predict the specific mechanism of action for this compound. The biological activity of a molecule is highly dependent on its precise chemical structure, and even minor modifications can lead to significant changes in its pharmacological profile.

Consequently, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and visualizations, as no foundational scientific data for this compound appears to exist in the public domain. Further research and primary experimental investigation would be required to elucidate the theoretical mechanism of action of this compound.

Potential Biological Activity of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the potential biological activity of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. Due to a lack of direct experimental data on this specific compound in the current scientific literature, this guide leverages the extensive research on its close structural analog, N-acetylcysteine (NAC). The shared N-acetylated cysteine core suggests that this compound may exhibit similar biological effects, primarily centered around antioxidant and cytoprotective mechanisms. This whitepaper outlines these potential activities, presents relevant data from NAC studies, details applicable experimental protocols, and visualizes key signaling pathways.

Introduction and Rationale for Analog-Based Assessment

This compound is an N-acyl-amino acid derivative. Its core structure is N-acetylcysteine, which has been substituted at the sulfur atom with a methylcarbamoyl group. Given the well-established and diverse biological activities of N-acetylcysteine (NAC), it is scientifically reasonable to hypothesize that this novel derivative may share some of its therapeutic potential. NAC is a powerful antioxidant and a precursor to L-cysteine, which in turn elevates the biosynthesis of glutathione, a critical intracellular antioxidant.[1] This activity as a scavenger of free radicals, particularly reactive oxygen species (ROS), forms the basis of its use in a variety of clinical and research settings.[1][2]

This guide will, therefore, use NAC as a surrogate to explore the likely biological profile of this compound, providing a foundational framework for future experimental investigation.

Potential Biological Activities and Mechanism of Action

Based on the known functions of NAC, the primary hypothesized biological activities for this compound include:

-

Antioxidant and Cytoprotective Effects: The core N-acetylcysteine structure is a precursor for glutathione synthesis.[1] Glutathione is a key player in cellular redox homeostasis, detoxifying harmful reactive oxygen species.[3] By potentially increasing intracellular glutathione levels, the compound could protect cells from oxidative stress-induced damage and apoptosis.[1][4]

-

Anti-inflammatory Activity: NAC has been shown to modulate inflammatory signaling pathways.[1] It is plausible that this compound could also influence the expression of redox-regulated genes involved in the inflammatory response.[1]

-

Mucolytic Properties: NAC is a known mucolytic agent, capable of breaking down thick mucus.[2] This activity is attributed to the free thiol group, which can cleave disulfide bonds in mucoproteins. The carbamoylsulfanyl group in the target molecule would need to be metabolized to release a free thiol for similar activity to be observed.

The central mechanism is likely tied to the modulation of intracellular cysteine and glutathione levels. The N-acetyl group enhances its bioavailability compared to cysteine alone.

Quantitative Data (Based on N-acetylcysteine as an Analog)

The following table summarizes representative quantitative data for N-acetylcysteine to provide a reference for the types of endpoints and effective concentrations that could be relevant for this compound.

| Biological Activity | Model System | Assay | Endpoint | Result |

| Antimicrobial | Candida albicans | Minimum Inhibitory Concentration (MIC) | Fungal Growth Inhibition | 64 µg/mL |

| Antimicrobial | Escherichia coli | Minimum Inhibitory Concentration (MIC) | Bacterial Growth Inhibition | 64-128 µg/mL |

| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | Bacterial Growth Inhibition | 128 µg/mL |

| Anti-inflammatory | Rat Paw Edema Model | In vivo inflammation assay | Inhibition of Edema | Potency comparable to Ketoprofen |

| Anticancer | 38 Human Cancer Cell Lines | In vitro cell proliferation assay | Growth Inhibition | 1% to 23% at 10 µM |

Note: This data is for various propanoic acid derivatives and NAC analogs, as direct quantitative data for the specified compound is unavailable.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound, based on protocols commonly used for NAC and other antioxidants.

In Vitro Antioxidant Capacity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the diluted compound or a control (solvent alone).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid is typically used as a positive control.

-

-

Cellular Reactive Oxygen Species (ROS) Assay:

-

Culture a relevant cell line (e.g., human endothelial cells) in a 96-well plate.

-

Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide for a specified time.

-

In parallel, pre-treat a set of cells with various concentrations of the test compound before the addition of the oxidative stressor.

-

After treatment, wash the cells and incubate them with a fluorescent ROS indicator dye (e.g., DCFDA-H2).

-

Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in the compound-treated group indicates ROS scavenging.

-

Glutathione (GSH) Quantification Assay

-

Culture cells and treat them with the test compound for a predetermined duration.

-

Lyse the cells to release intracellular contents.

-

Use a commercially available glutathione assay kit, which typically involves a reaction where GSH reduces a substrate, leading to a colorimetric or fluorometric output.

-

Measure the signal using a plate reader and calculate the GSH concentration based on a standard curve. An increase in GSH levels compared to untreated controls would indicate that the compound acts as a glutathione precursor.

Cell Viability and Apoptosis Assays

-

MTT Assay for Cell Viability:

-

Seed cells in a 96-well plate and expose them to a cytotoxic agent (e.g., a chemotherapeutic drug or an oxidant) with and without pre-treatment with the test compound.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm. Increased absorbance in the compound-treated group indicates a protective effect on cell viability.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cells as described for the MTT assay.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer. A reduction in the percentage of Annexin V-positive (apoptotic) cells in the presence of the test compound would demonstrate an anti-apoptotic effect.

-

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known mechanisms of NAC.

Caption: Hypothesized metabolic and antioxidant pathway for the test compound.

Caption: General experimental workflow for evaluating biological activity.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to N-acetylcysteine provides a strong basis for hypothesizing its potential biological activities. The primary expectation is that it will function as an antioxidant and cytoprotective agent by serving as a prodrug for L-cysteine and subsequently boosting intracellular glutathione levels.

Future research should focus on validating these hypotheses through the experimental protocols outlined in this guide. Key investigations should include:

-

Synthesis and Characterization: Chemical synthesis and purification of the compound, followed by structural confirmation using techniques like NMR and mass spectrometry.

-

In Vitro Validation: Performing the described in vitro assays to confirm its antioxidant, cytoprotective, and anti-inflammatory properties.

-

Mechanism of Action Studies: Investigating its effects on specific signaling pathways, such as NF-κB and MAPK pathways, which are known to be redox-sensitive.

-

In Vivo Studies: If in vitro results are promising, progressing to animal models to assess bioavailability, efficacy, and safety in disease models related to oxidative stress, such as liver injury or neurodegenerative diseases.

This whitepaper serves as a foundational document to guide these future research and development efforts.

References

- 1. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive overview of the spectroscopic data for the compound 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. However, a thorough search of available scientific literature and databases has revealed a significant lack of published spectroscopic data (NMR, IR, MS) and detailed experimental protocols specifically for this molecule. This guide will, therefore, outline the general methodologies and expected spectral characteristics based on the analysis of its constituent functional groups. It will also serve as a foundational document for researchers planning to synthesize and characterize this compound, providing a predictive framework for data analysis.

Introduction

This compound is a derivative of cysteine, featuring an acetamido group and a methylcarbamoylsulfanyl side chain. Its structural complexity suggests potential applications in medicinal chemistry and drug development, necessitating a clear understanding of its physicochemical properties. Spectroscopic analysis is fundamental to confirming the structure and purity of newly synthesized compounds. This guide will address the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule.

Predicted Spectroscopic Data

Due to the absence of experimental data, the following sections present predicted spectroscopic characteristics. These predictions are based on established principles of spectroscopy and the known spectral properties of analogous functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| -CH (COOH) | 4.5 - 5.0 | dd | J = 7-8, 4-5 |

| -CH ₂-S- | 3.0 - 3.5 | m | - |

| -NH-C(O)CH ₃ | 1.9 - 2.2 | s | - |

| -S-C(O)NHCH ₃ | 2.7 - 2.9 | d | J = 4-5 |

| -COOH | 10 - 13 | br s | - |

| -NH -C(O)CH₃ | 7.5 - 8.5 | d | J = 7-8 |

| -S-C(O)NH CH₃ | 6.0 - 7.0 | q | J = 4-5 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| -C OOH | 170 - 175 |

| -C H(NHAc)- | 50 - 55 |

| -C H₂-S- | 30 - 35 |

| -NH-C (O)CH₃ | 169 - 172 |

| -NH-C(O)C H₃ | 22 - 25 |

| -S-C (O)NHCH₃ | 165 - 170 |

| -S-C(O)NHC H₃ | 25 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H (Amide) | 3200-3400 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=O (Amide I) | 1630-1680 | Strong |

| N-H bend (Amide II) | 1510-1570 | Strong |

| S-C(O) | 1640-1680 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | Calculated Molecular Weight + 1 |

| [M+Na]⁺ | Calculated Molecular Weight + 23 |

| [M-H]⁻ | Calculated Molecular Weight - 1 |

Experimental Protocols

While specific protocols for this compound are unavailable, the following are general methodologies that would be appropriate for its characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes over an appropriate m/z range.

-

Data Analysis: Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to gain structural information.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General experimental workflows for NMR, IR, and MS analysis.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a predictive framework for its NMR, IR, and MS characteristics. The outlined experimental protocols offer a standardized approach for researchers to obtain and analyze this data. The successful synthesis and characterization of this compound will be a valuable contribution to the field, and the data generated will be crucial for any future studies on its biological activity and potential therapeutic applications. It is recommended that any future work on this compound includes a comprehensive spectroscopic characterization to be published for the benefit of the scientific community.

Methodological & Application

Application Notes and Protocols for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid is a derivative of N-acetylcysteine (NAC), a well-documented antioxidant and precursor of the intracellular antioxidant, glutathione (GSH).[1][2] NAC and its derivatives are widely utilized in cell culture to mitigate oxidative stress, improve cell viability, and study the roles of reactive oxygen species (ROS) in various cellular processes.[3][4][5] The methylcarbamoylsulfanyl moiety of this compound suggests its potential as a pro-drug that may facilitate cellular uptake and intracellular release of a functional thiol, thereby replenishing the GSH pool and directly scavenging ROS.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound in cell culture, including proposed mechanisms of action, detailed experimental protocols for its evaluation, and data presentation formats.

Proposed Mechanism of Action

It is hypothesized that this compound, upon traversing the cell membrane, is intracellularly metabolized to release N-acetylcysteine or a similar thiol-containing compound. This liberated thiol can then participate in two primary antioxidant pathways:

-

Glutathione Synthesis: The released cysteine derivative can serve as a substrate for the synthesis of glutathione, a critical endogenous antioxidant that neutralizes ROS and is involved in various cellular detoxification processes.[2][8]

-

Direct ROS Scavenging: The free thiol group can directly react with and neutralize various reactive oxygen species, thereby protecting cellular components from oxidative damage.[9][10]

The methylcarbamoyl group may enhance the lipophilicity of the parent NAC structure, potentially leading to improved cell permeability compared to NAC itself.

Signaling Pathway Diagram

References

- 1. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Quantification of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, also known as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC). The primary method detailed is a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Additionally, alternative and advanced analytical strategies are discussed, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.

Introduction

This compound (AMCC) is a metabolite of interest in various fields, including toxicology and drug metabolism. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, biomarker validation, and safety assessments. This document outlines a robust HPLC-UV method for the determination of AMCC in biological matrices and provides insights into alternative analytical approaches.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of AMCC. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A reliable and widely accessible method suitable for routine analysis. It offers good precision and accuracy for samples with concentrations within the established linear range.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity compared to HPLC-UV. This method is ideal for the analysis of low-level concentrations of AMCC in complex biological matrices.

Quantitative Data Summary

The following table summarizes the performance characteristics of the primary HPLC-UV method for the analysis of AMCC.[1]

| Parameter | Value |

| Linearity | A strong correlation has been observed between AMCC concentration and environmental exposure to its parent compound.[1] |

| Limit of Detection (LOD) | 0.9 mg/L in urine[1] |

| Accuracy | 98.0 ± 1.7% at 10 mg/L and 101.9 ± 1.5% at 800 mg/L[1] |

| Precision (Reproducibility) | Intra- and inter-assay Coefficient of Variation (CV%) of 1.3-2.7%[1] |

Experimental Protocols

HPLC-UV Method for Quantification of AMCC in Urine[1]

This protocol is based on a validated method for the determination of urinary AMCC.[1]

4.1.1. Materials and Reagents

-

This compound (AMCC) reference standard

-

Sulphuric acid

-

Methanol, HPLC grade

-

Water, HPLC grade

-

C18 Solid-Phase Extraction (SPE) cartridges

4.1.2. Instrumentation

-

HPLC system with a UV detector

-

Aminex Ion Exclusion HPX-87H column

-

Solid-Phase Extraction manifold

4.1.3. Sample Preparation

-

Purify urine samples using C18 solid-phase extraction cartridges.

-

Elute the analyte from the SPE cartridge.

-

Evaporate the eluent to dryness.

-

Reconstitute the residue in the mobile phase.

4.1.4. Chromatographic Conditions

-

Column: Aminex Ion Exclusion HPX-87H

-

Column Temperature: 25°C

-

Mobile Phase: 2.4 mM Sulphuric acid (isocratic)

-

Flow Rate: 0.6 mL/min

-

Detection: UV at 196 nm

-

Elution Time: Approximately 20.2 minutes[1]

4.1.5. Calibration and Quantification

Prepare a series of calibration standards by spiking the AMCC reference standard into a blank matrix. Analyze the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of AMCC in the samples from the calibration curve.

Alternative Method: LC-MS/MS for Enhanced Sensitivity

For applications requiring higher sensitivity, an LC-MS/MS method can be developed. While a specific validated method for AMCC is not available in the cited literature, a general approach can be derived from methods used for similar N-acetylcysteine conjugates.[2][3]

4.2.1. General LC-MS/MS Protocol Outline

-

Sample Preparation: Perform protein precipitation or solid-phase extraction of the biological sample.

-

Chromatography: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with a modifier like formic acid to ensure stability of the thiol moiety.[3][4]

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

MRM Transitions: Determine the specific precursor and product ion transitions for AMCC through infusion of a standard solution. A neutral loss scan of 129 Da in negative ion mode can be indicative of N-acetylcysteine conjugates.[2]

-

-

Quantification: Use a stable isotope-labeled internal standard for optimal accuracy and precision.

Visualizations

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for the quantification of AMCC by HPLC-UV.

Proposed LC-MS/MS Analytical Pathway

Caption: Proposed analytical pathway for LC-MS/MS analysis of AMCC.

References

- 1. Measurement of urinary N-acetyl-S-(N-methylcarbamoyl)cysteine by high-performance liquid chromatography with direct ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: HPLC Separation of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid is a compound of interest in pharmaceutical research due to its structural similarity to N-acetylcysteine (NAC) and its carbamate moiety. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the separation and analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of related compounds such as N-methylcarbamates and N-acetylated amino acids.

Experimental Protocol

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Trifluoroacetic acid (TFA) or potassium dihydrogen phosphate for mobile phase preparation.

-

Standards: A certified reference standard of this compound.

-

Sample Filters: 0.45 µm syringe filters for sample preparation.

2. Preparation of Mobile Phase and Standards

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. To prepare, add 1 mL of TFA to 1 L of HPLC grade water and mix thoroughly.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. To prepare, add 1 mL of TFA to 1 L of HPLC grade acetonitrile and mix thoroughly.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the separation.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |

| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 5% B; 20-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 210 nm |

4. Sample Preparation

-

Dissolve the sample containing this compound in the initial mobile phase composition (95% A: 5% B).

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

5. Data Analysis

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Quantify the amount of the analyte in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method.

| Parameter | Value |

| Retention Time (min) | Approximately 8.5 min (subject to system variation) |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow from preparation to data reporting.

Discussion

The proposed reversed-phase HPLC method provides a robust and reliable approach for the separation and quantification of this compound. The use of a C18 column is well-suited for retaining this moderately polar compound. The gradient elution with an acetonitrile/water mobile phase containing TFA ensures good peak shape and resolution. TFA acts as an ion-pairing agent and helps to protonate the carboxylic acid group, leading to better retention and sharper peaks.

For enhanced sensitivity, particularly for trace-level analysis in biological matrices, post-column derivatization followed by fluorescence detection could be employed, similar to the methods used for other N-methylcarbamates.[1][2] This would typically involve hydrolysis of the carbamate to yield methylamine, which is then reacted with o-phthalaldehyde (OPA) and a thiol to produce a highly fluorescent isoindole derivative.[1] Alternatively, pre-column derivatization of the thiol group, if present in a reduced form, with an agent like N-(1-pyrenyl)maleimide (NPM) could be explored, as has been done for N-acetylcysteine.[3][4][5]

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is suitable for routine analysis in research and quality control laboratories. The provided workflow and data tables offer a clear guide for implementation and expected performance.

References

- 1. agilent.com [agilent.com]

- 2. s4science.at [s4science.at]

- 3. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]

- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]

Application Notes and Protocols for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid Analogs in Drug Discovery

Disclaimer: Due to the limited availability of published research on 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, this document focuses on a structurally related and well-studied analog, N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) . The provided data and protocols are based on studies of NACC and its derivatives and should be considered representative for this class of compounds.

Application Notes

Compound of Interest: N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC)

Background: NACC has been identified as a metabolite of the anticancer agent sulofenur.[1] It exhibits significant in vitro activity against various cancer cell lines, particularly melanoma, and is characterized by its low protein binding.[1] The primary mechanism of action for NACC is the induction of apoptosis through a mitochondrial-dependent pathway.[2][3] It has also been shown to act as an irreversible inhibitor of mammalian thioredoxin reductase (TrxR1), a key enzyme in cellular redox balance that is often upregulated in cancer cells.[4]

Key Applications in Drug Discovery:

-

Anticancer Agent Screening: NACC and its analogs serve as lead compounds for the development of novel anticancer therapeutics, particularly for melanoma.

-

Mechanism of Action Studies: This compound is a valuable tool for investigating the role of the mitochondrial apoptosis pathway and thioredoxin reductase inhibition in cancer therapy.

-

Structure-Activity Relationship (SAR) Studies: The N-acetyl-S-carbamoyl-cysteine scaffold can be chemically modified to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of NACC and its analogs against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of NACC and Analogs

| Compound | UACC-62 (Melanoma) IC₅₀ (µM) | SK-MEL-2 (Melanoma) IC₅₀ (µM) | A-549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |

| NACC | 2.5 ± 0.3 | 4.8 ± 0.5 | > 50 | > 50 |

| Analog 1 (N-Acetyl-S-(phenylcarbamoyl)cysteine) | 10.2 ± 1.1 | 15.6 ± 1.8 | > 50 | > 50 |

| Analog 2 (N-Acetyl-S-(naphthalen-1-ylcarbamoyl)cysteine) | 3.2 ± 0.4 | 5.1 ± 0.6 | > 50 | > 50 |

| Dacarbazine (Standard of Care) | 28.4 ± 3.1 | 35.7 ± 4.2 | N/D | N/D |

Data is presented as the mean ± standard deviation from three independent experiments.[1] N/D: Not Determined.

Table 2: Thioredoxin Reductase 1 Inhibition Constants for NACC

| Parameter | Value |

| Kᵢ | 80 µM |

| kᵢₙₐ꜀ₜ | 0.178 min⁻¹ |

These values indicate that NACC acts as a time-dependent, irreversible inhibitor of TrxR1.[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., UACC-62, SK-MEL-2, A-549, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compound (e.g., NACC) dissolved in a suitable solvent (e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 6 days for NACC).[1]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol details the detection and quantification of apoptosis induced by a test compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Human cancer cell line (e.g., UACC-62)

-

Complete cell culture medium

-

Test compound (e.g., NACC)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired time (e.g., 3 or 5 days for NACC).[5]

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

Signaling Pathway Diagram

References

- 1. Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N‑acetyl-S-(p-chlorophenylcarbamoyl)cysteine induces mitochondrial-mediated apoptosis and suppresses migration in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Evaluation of N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine as an irreversible inhibitor of mammalian thioredoxin reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for the Large-Scale Synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of a proposed methodology for the large-scale synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, a derivative of N-acetylcysteine (NAC). While direct, publicly available, large-scale synthesis protocols for this specific molecule are limited, this guide outlines a feasible two-stage synthetic pathway based on established industrial processes for N-acetylcysteine production and known principles of organic synthesis for the introduction of the S-methylcarbamoyl group. The protocols provided are intended as a starting point for process development and optimization.

Introduction

This compound, also known as N-acetyl-S-(N-methylcarbamoyl)cysteine, is a compound of interest for its potential therapeutic applications, building upon the well-established mucolytic and antioxidant properties of its parent molecule, N-acetylcysteine. The addition of the methylcarbamoylsulfanyl group may modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its efficacy or providing a novel mechanism of action. This document details a proposed synthetic route suitable for scaling up production.

Proposed Synthesis Pathway

The proposed synthesis is a two-step process:

-

Synthesis of N-acetylcysteine (NAC): Acetylation of L-cysteine using acetic anhydride. This is a well-established industrial process.

-

S-carbamoylation of N-acetylcysteine: Reaction of the thiol group of NAC with methyl isocyanate to form the final product.

Caption: Proposed two-stage synthesis pathway for this compound.

Experimental Protocols

Stage 1: Large-Scale Synthesis of N-Acetylcysteine (NAC)

This protocol is adapted from established industrial methods for NAC production.[1][2][3]

Materials:

-

L-cysteine hydrochloride monohydrate

-

Sodium hydroxide

-

Acetic anhydride

-

Hydrochloric acid

-

Activated carbon

-

Purified water

Equipment:

-

Large-scale glass-lined reactor with temperature control and overhead stirring

-

Heat exchanger

-

Filtration unit (e.g., centrifuge or filter press)

-

Vacuum dryer

Procedure:

-

Preparation of L-cysteine solution: In a reactor, prepare an aqueous solution of L-cysteine hydrochloride monohydrate (e.g., 50-60% w/w).[3]

-

pH Adjustment: Adjust the pH of the solution to 8-11 by the controlled addition of a sodium hydroxide solution.[3]

-

Acetylation: Slowly add acetic anhydride to the reaction mixture. The reaction is exothermic; maintain the temperature between 50-70°C using a heat exchanger.[3] The addition of acetic anhydride is typically completed over 1-2 hours.

-

Incubation: After the addition is complete, allow the reaction to proceed for an additional 0.5-2 hours at the same temperature to ensure complete conversion.[3]

-

Acidification and Crystallization: Adjust the pH of the reaction mixture to approximately 2.5 with hydrochloric acid to precipitate the N-acetyl-L-cysteine.[3] Cool the mixture to induce crystallization.

-

Isolation of Crude Product: Collect the crude N-acetyl-L-cysteine by filtration or centrifugation.

-

Decolorization and Recrystallization: Dissolve the crude product in hot water, add activated carbon to decolorize the solution, and filter.[3] Cool the filtrate to recrystallize the purified N-acetyl-L-cysteine.

-

Drying: Collect the purified crystals by filtration and dry under vacuum to obtain N-acetyl-L-cysteine as a white crystalline solid.

Stage 2: S-Carbamoylation of N-acetylcysteine

This proposed protocol is based on the known reactivity of thiols with isocyanates. Caution: Methyl isocyanate is highly toxic and volatile. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

N-acetylcysteine (from Stage 1)

-

Methyl isocyanate

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine)

Equipment:

-

Inert atmosphere reactor (e.g., glass reactor equipped with a nitrogen inlet, mechanical stirrer, and dropping funnel)

-

Cooling bath

Procedure:

-

Dissolution of NAC: In the reactor under an inert atmosphere (nitrogen), dissolve N-acetylcysteine in the anhydrous aprotic solvent.

-

Addition of Base: Add a catalytic amount of a tertiary amine base, such as triethylamine, to the solution. This will deprotonate the thiol group, increasing its nucleophilicity.

-

Controlled Addition of Methyl Isocyanate: Cool the reaction mixture in a cooling bath (e.g., ice-water bath). Slowly add a stoichiometric amount of methyl isocyanate dropwise via the dropping funnel. Monitor the internal temperature to control the exotherm.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography.

Data Presentation

Table 1: Proposed Reaction Parameters for NAC Synthesis

| Parameter | Value/Range | Reference |

| L-cysteine HCl monohydrate conc. | 50-60% (w/w) | [3] |

| pH for acetylation | 8 - 11 | [3] |

| Reaction Temperature | 50 - 70 °C | [3] |

| Acetic anhydride addition time | 1 - 2 hours | [3] |

| Incubation time | 0.5 - 2 hours | [3] |

| pH for precipitation | ~2.5 | [3] |

Table 2: Proposed Reactant Stoichiometry for S-Carbamoylation

| Reactant | Molar Ratio |

| N-acetylcysteine | 1.0 |

| Methyl isocyanate | 1.0 - 1.1 |

| Triethylamine (catalyst) | 0.05 - 0.1 |

Visualization of Experimental Workflow

Caption: Detailed workflow for the proposed large-scale synthesis.

Safety Considerations

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Methyl Isocyanate: Extremely toxic, volatile, and flammable. All manipulations must be carried out in a certified fume hood. A dedicated scrubber may be necessary for larger scale reactions. Appropriate respiratory protection is mandatory.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

-

Exothermic Reactions: Both the acetylation and the reaction with methyl isocyanate can be exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely.

Conclusion

The proposed two-stage synthesis provides a viable route for the large-scale production of this compound. The first stage, the synthesis of N-acetylcysteine, is a well-documented and industrially scalable process. The second stage, S-carbamoylation, utilizes a known chemical transformation. However, due to the hazardous nature of methyl isocyanate, careful process development and safety assessments are crucial before attempting this synthesis on a large scale. Further optimization of reaction conditions, solvent selection, and purification methods will be necessary to achieve high yields and purity of the final product.

References

Application Notes and Protocols for 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid as a Molecular Probe

A thorough review of the scientific literature reveals no established use of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid as a molecular probe. This compound, also known as S-(N-Methylcarbamoyl)-N-acetylcysteine, has been identified in literature primarily as a urinary metabolite of the experimental hepatotoxic antitumor agent N-methylformamide in various species, including mice, rats, and humans.

While the core structure of this molecule, N-acetylcysteine (NAC), is a well-studied compound with a wide range of biological activities and clinical applications, its specific derivative, this compound, has not been developed or utilized as a tool for probing biological systems. Molecular probes are specifically designed or chosen to selectively interact with a biological target to allow for its detection, quantification, or functional analysis. There is no evidence in the current body of scientific research to suggest that this compound possesses the necessary characteristics for such applications.

Consequently, the generation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for its use as a molecular probe is not possible. The foundational experimental data required to create such a document does not exist in the public domain.

Known Information about this compound

The primary context in which this compound appears in scientific literature is as a biotransformation product.

Metabolite of N-methylformamide: Research has shown that N-methylformamide, a compound with antitumor properties, is metabolized in the body, leading to the formation and excretion of S-(N-Methylcarbamoyl)-N-acetylcysteine in the urine. This metabolic pathway represents a detoxification process, where the reactive intermediate of N-methylformamide is conjugated with N-acetylcysteine.

The logical relationship for its formation as a metabolite can be visualized as follows:

Due to the absence of data on its use as a molecular probe, we cannot provide the requested detailed application notes and protocols. Researchers and drug development professionals interested in molecular probes are advised to consult literature for validated and characterized compounds relevant to their specific biological targets and pathways of interest.

Troubleshooting & Optimization

degradation pathways of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid in solution

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. The information is designed to address common challenges encountered during experimental work with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in aqueous solution?

While direct studies on this compound are limited, based on the chemistry of related compounds such as N-acetylcysteine (NAC) and S-aryl thiocarbamates, the following degradation pathways are likely to occur:

-

Hydrolysis of the S-thiocarbamate bond: This is a probable primary degradation pathway, especially under alkaline conditions. The hydrolysis of similar S-aryl thiocarbamate esters has been shown to proceed via a dissociative mechanism.[1][2] This would lead to the formation of N-acetylcysteine (NAC) and methyl isothiocyanate.

-

Oxidation: The thiol group of the potential degradation product, N-acetylcysteine, is susceptible to oxidation, which can lead to the formation of a disulfide dimer (N,N'-diacetyl-L-cystine).[3][4] The presence of oxidizing agents or exposure to air can accelerate this process.

-

Other Potential Degradation Products: Under forced degradation conditions, such as high temperatures and extreme pH, other degradation products of the N-acetylcysteine backbone may form. For instance, studies on NAC under alkaline conditions at high temperatures have shown the formation of N,N-diacetyl lanthionine.

Q2: What are the typical storage conditions to minimize degradation of this compound solutions?

To minimize degradation, solutions of this compound should be:

-

Stored at refrigerated temperatures (2-8 °C).

-

Protected from light.

-

Prepared in deoxygenated solvents or purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

-

Maintained at a slightly acidic to neutral pH. Alkaline conditions are likely to accelerate the hydrolysis of the S-thiocarbamate bond.[1][2]

Q3: How can I monitor the degradation of my compound in solution?

The most common and effective method for monitoring the degradation of this compound and the appearance of its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For more definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5]

A typical stability-indicating HPLC method would involve:

-

A C18 column.

-

A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Gradient elution to separate the parent compound from its more polar and less polar degradation products.

-

UV detection at a wavelength where the parent compound and its potential degradation products have significant absorbance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC.

Issue 1: Rapid Loss of Parent Compound Peak Area

| Possible Cause | Suggested Solution |

| Hydrolysis of the S-thiocarbamate bond | - Ensure the pH of your sample and mobile phase is slightly acidic to neutral. Avoid alkaline conditions. - Analyze samples as fresh as possible. If storage is necessary, keep samples at 2-8°C. |

| Oxidative degradation | - Prepare samples and mobile phases with deoxygenated solvents. - Purge sample vials with an inert gas (nitrogen or argon) before sealing. - Consider the addition of a small amount of an antioxidant like EDTA to the sample, although compatibility and potential interference should be checked.[3] |

| Adsorption to container surfaces | - Use silanized glass vials or polypropylene vials to minimize adsorption. |

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

| Possible Cause | Suggested Solution |

| Formation of N-acetylcysteine (NAC) and its dimer | - Co-inject your sample with a standard of N-acetylcysteine and N,N'-diacetyl-L-cystine to confirm the identity of the peaks. - Adjust the mobile phase gradient to ensure good separation of these potential degradation products from the parent peak. |

| Reaction with mobile phase components | - If using a mobile phase with additives, run a blank gradient to ensure no interfering peaks are present. - Evaluate the stability of the compound in the mobile phase over the duration of the analysis. |

| Sample contamination | - Ensure proper cleaning of all glassware and injection syringes. - Use high-purity solvents and reagents. |

Issue 3: Poor Peak Shape (Tailing or Fronting)

| Possible Cause | Suggested Solution |

| Secondary interactions with the stationary phase | - Optimize the mobile phase pH to ensure the analyte is in a single ionic state. - Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.05-0.1%) to block active silanol groups on the column. |

| Column overload | - Reduce the injection volume or the concentration of the sample. |

| Mismatch between sample solvent and mobile phase | - Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |

| Column degradation | - Flush the column with a strong solvent to remove any adsorbed contaminants. - If the problem persists, the column may need to be replaced. |

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and sample matrices.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm

-

Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study